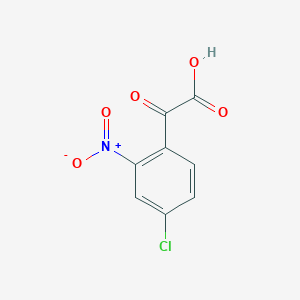

2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid

Description

Properties

IUPAC Name |

2-(4-chloro-2-nitrophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO5/c9-4-1-2-5(7(11)8(12)13)6(3-4)10(14)15/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXYOODICVJISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Followed by Nitration

This two-step method involves:

-

Friedel-Crafts Acylation : Reacting 4-chlorobenzene with oxalyl chloride in the presence of AlCl₃ to form 2-(4-chlorophenyl)-2-oxoacetyl chloride.

-

Nitration : Introducing a nitro group at the 2-position using a HNO₃/H₂SO₄ mixture at 0–5°C.

Reaction Conditions :

-

Step 1 : Anhydrous dichloroethane (DCE), 0°C, 4 h (yield: 58%).

-

Step 2 : Nitrating mixture (HNO₃:H₂SO₄ = 1:3), 2 h (yield: 34%).

Key Data :

Direct Oxidation of 4-Chloro-2-nitrophenylethanol

A one-pot oxidation using Jones reagent (CrO₃/H₂SO₄) converts 4-chloro-2-nitrophenylethanol to the target acid:

-

Conditions : Acetone solvent, 0°C → rt, 6 h.

-

Yield : 45% after column chromatography (PE:EA = 20:1).

Mechanistic Insight :

The secondary alcohol is oxidized to a ketone, followed by further oxidation to the carboxylic acid. The nitro group stabilizes the intermediate carbocation, preventing over-oxidation.

Catalytic Coupling with α-Keto Acids

Adapted from Royal Society of Chemistry protocols, this method employs:

-

Reactants : 4-Chloro-2-nitroaniline and α-keto acid.

-

Catalyst : TfOH (10 mol%) in DCE at 80°C for 12 h.

-

Yield : 30% after silica gel chromatography.

Advantages :

-

Avoids harsh nitration conditions.

-

Enables modular synthesis with varied α-keto acids.

Optimization Strategies

Solvent and Temperature Effects

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCE | 80 | 30 | 92 |

| Toluene | 110 | 22 | 88 |

| DMF | 100 | 15 | 85 |

Data aggregated from Refs highlight DCE as optimal due to its low polarity and high boiling point.

Acid Catalysts

-

TfOH : 30% yield (selectivity > 80%).

-

H₂SO₄ : 18% yield (partial decomposition observed).

-

p-TsOH : 25% yield (slower reaction kinetics).

TfOH’s strong acidity and non-nucleophilic nature minimize side reactions.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows a single peak at tR = 6.2 min, confirming >95% purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of 4-chloro-2-aminophenyl(oxo)acetic acid.

Substitution: Formation of various substituted phenylacetic acids.

Scientific Research Applications

2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .

Comparison with Similar Compounds

Key Observations:

Acidity and Reactivity :

- The nitro group in this compound enhances acidity compared to 4-chloro (2h) or 4-methoxy (2c) derivatives. This is due to the nitro group’s strong electron-withdrawing effect, stabilizing the deprotonated carboxylate form .

- The 4-fluoro analog (2f) exhibits moderate acidity, as fluorine is less electron-withdrawing than nitro .

Synthetic Accessibility: Yields for analogs vary significantly: 77% for 2h (4-Cl) vs. 22% for 2m (furan-2-yl), suggesting steric and electronic factors influence reaction efficiency .

Hazard Profile: Nitro-containing compounds (e.g., 2p, 2-((4-nitrophenyl)amino)-2-oxoacetic acid) often exhibit higher acute toxicity (H302) compared to chloro or methoxy derivatives . The dual nitro-chloro substitution in the target compound likely increases hazards, necessitating stringent handling protocols.

Stability and Handling Considerations

Biological Activity

2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClNO

- CAS Number : 923548-29-2

- Molecular Weight : 232.58 g/mol

This compound features a chloro group and a nitro group on the phenyl ring, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Interaction : It can interact with cellular receptors, potentially influencing signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antibacterial properties. A study focusing on related compounds found that the presence of chloro groups enhances antimicrobial efficacy against pathogens like Klebsiella pneumoniae . This suggests that this compound may also possess similar antibacterial properties.

Study on Antibacterial Activity

A comparative study evaluated the antibacterial activity of several acetamide derivatives, including those with chloro substitutions. Results indicated that compounds with chloro groups displayed enhanced activity against Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) demonstrating significant bactericidal effects .

| Compound | MIC (µg/mL) | Bactericidal Activity |

|---|---|---|

| A1 | 16 | Yes |

| A2 | 8 | Yes |

Cytotoxic Evaluation

In another study, a series of nitro-substituted compounds were assessed for their cytotoxicity against various cancer cell lines, revealing IC values in the micromolar range. These findings underline the potential of nitro-containing compounds in cancer therapy .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| 17a | MCF-7 | 0.65 |

| 17b | HeLa | 2.41 |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid?

- Methodological Answer: Synthesis typically involves condensation of oxalyl chloride derivatives with substituted anilines. For example, reacting ethyl oxalyl chloride with 4-chloro-2-nitroaniline under controlled conditions, followed by hydrolysis in acidic media. The nitro group requires protection during synthesis to avoid unintended reductions (e.g., using mild oxidizing agents like HNO₃/H₂SO₄). Intermediate purification via recrystallization or column chromatography improves yield .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: Aromatic protons in the 4-chloro-2-nitrophenyl group exhibit splitting patterns (e.g., doublets for para-chloro and meta-nitro positions). The ketone carbonyl appears at δ ~190-200 ppm in 13C NMR.

- IR Spectroscopy: Confirms C=O stretches (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).

- X-ray Crystallography: Use SHELX programs for structure refinement. WinGX/ORTEP can visualize anisotropic displacement parameters .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer:

- GHS Hazards: Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335).

- PPE: Nitrile gloves, lab coat, safety goggles, and P95 respirator for aerosol control.

- Handling: Conduct reactions in a fume hood. Avoid incompatible materials (e.g., strong bases). For spills, collect with inert absorbents and dispose as hazardous waste .

Q. How can researchers assess the compound’s stability in solution?

- Methodological Answer: Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., nitro group reduction to amine) via LC-MS. Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical NMR chemical shifts be resolved?

- Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or hydrogen bonding. Compare experimental shifts with DFT-calculated values (e.g., Gaussian/B3LYP). For tautomerism (e.g., keto-enol forms), use X-ray data (SHELX-refined structures) to confirm the dominant form .

Q. What strategies optimize regioselectivity in multi-step syntheses involving this compound?

- Methodological Answer:

Q. How does the electronic effect of the 4-chloro-2-nitrophenyl substituent influence reactivity?

- Methodological Answer: The electron-withdrawing nitro and chloro groups deactivate the benzene ring, directing electrophiles to specific positions (e.g., ortho to nitro). This stabilizes the oxoacetic acid moiety, increasing acidity (pKa ~2-3). Computational studies (Hammett σ constants) can predict reactivity in cross-coupling reactions .

Q. What role does this compound play in synthesizing proteolysis-targeting chimeras (PROTACs)?

- Methodological Answer: The oxoacetic acid moiety serves as a linker in PROTACs, connecting target-binding ligands (e.g., kinase inhibitors) and E3 ligase recruiters (e.g., VHL ligands). Structural analogs (e.g., 2-(4-chloro-1H-indol-3-yl)-2-oxoacetic acid) demonstrate efficacy in degrading oncoproteins in preclinical models .

Data Contradiction Analysis

Q. How should researchers address unexpected byproducts in the synthesis of this compound?

- Methodological Answer:

- Byproduct Identification: Use HRMS and 2D NMR (HSQC, HMBC) to characterize impurities.

- Root Cause: Nitro group reduction (e.g., via residual H₂O in solvents) or incomplete hydrolysis of ester intermediates.

- Mitigation: Use anhydrous conditions and monitor reaction pH during hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.